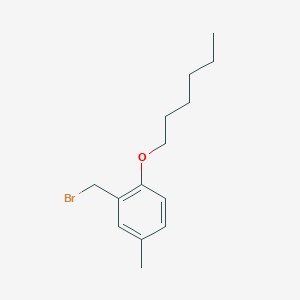
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a penta-2,4-dien-1-yl chain, esterified with a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be achieved through several methods. One common approach involves the reaction of 5-phenylpenta-2,4-dien-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, where nucleophiles such as amines or alcohols replace the methoxy group, forming carbamates or carbonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, basic conditions, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated compounds.
Substitution: Carbamates, carbonates.
Scientific Research Applications
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a prodrug, where the carbonate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:
Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.
Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be compared with other similar compounds, such as:
Methyl 5-phenylpentanoate: Lacks the diene structure, resulting in different chemical reactivity and biological activity.
Methyl 5-phenylpenta-2,4-dienoate: Similar structure but without the carbonate group, leading to different applications and properties.
Phenylpenta-2,4-dien-1-yl acetate: Contains an acetate group instead of a carbonate, affecting its hydrolysis and interaction with biological targets.
The uniqueness of this compound lies in its combination of a phenyl group, a diene structure, and a carbonate ester, which together confer distinct chemical and biological properties.
Properties
CAS No. |
673456-83-2 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 5-phenylpenta-2,4-dienyl carbonate |
InChI |
InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3 |
InChI Key |
YDGOPRRKNMSKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


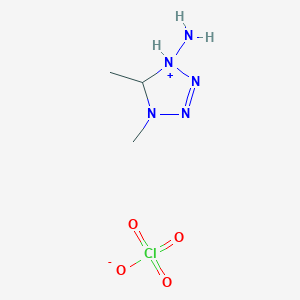

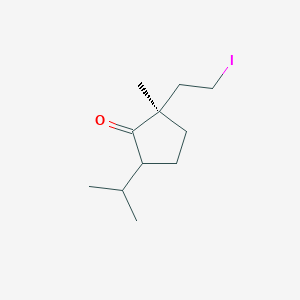
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
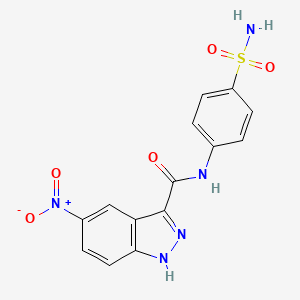
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)
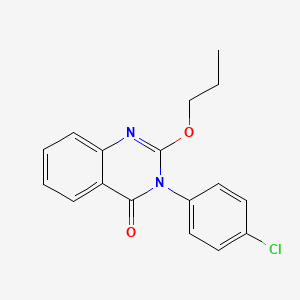
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
